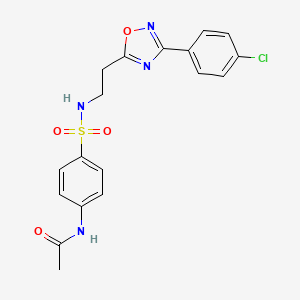
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as FTOB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of fatty acid binding protein 4 (FABP4), which has been linked to various metabolic disorders, including obesity, diabetes, and cardiovascular diseases.
Mécanisme D'action
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide works by inhibiting FABP4, a cytosolic protein that plays a crucial role in lipid metabolism and inflammation. FABP4 binds to and transports fatty acids to various cellular compartments, including the nucleus, where it activates pro-inflammatory signaling pathways. By inhibiting FABP4, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide reduces the transport of fatty acids into the nucleus, thereby reducing inflammation and improving metabolic function.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to have several biochemical and physiological effects, including improving insulin sensitivity, reducing adiposity, and lowering plasma triglyceride levels. It has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for FABP4, making it a useful tool for studying the role of FABP4 in various metabolic disorders. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, including its potential therapeutic applications in various metabolic disorders, its mechanism of action, and its safety and toxicity profiles. Further studies are needed to determine the optimal dosage and administration of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for therapeutic use and to investigate its long-term effects on metabolic function and cardiovascular health. Additionally, the development of more potent and selective FABP4 inhibitors may lead to the discovery of new therapeutic targets for the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves several steps, including the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with N-(m-tolyl)butanamide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting product is then purified using column chromatography to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in high yield and purity.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce adiposity, and lower plasma triglyceride levels in animal models of obesity and diabetes. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been found to have anti-inflammatory and anti-atherogenic effects, making it a promising candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-23-16)14-7-4-10-22-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXUNRYKGYQHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)

![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)






![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)